molecular formula C12H16N2O3 B2518661 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile CAS No. 1436305-87-1

4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2518661
CAS No.: 1436305-87-1
M. Wt: 236.271
InChI Key: PCVYJRSJWDCMNS-UHFFFAOYSA-N
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Description

4-(7-Oxabicyclo[221]heptane-2-carbonyl)morpholine-3-carbonitrile is a complex organic compound featuring a bicyclic structure with an oxabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the oxabicycloheptane core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The oxabicycloheptane core can interact with enzymes or receptors, potentially inhibiting their activity. The carbonyl and nitrile groups may also play a role in binding to these targets, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile is unique due to its combination of the oxabicycloheptane core, morpholine ring, and carbonitrile group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

4-(7-oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-6-8-7-16-4-3-14(8)12(15)10-5-9-1-2-11(10)17-9/h8-11H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVYJRSJWDCMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C(=O)N3CCOCC3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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